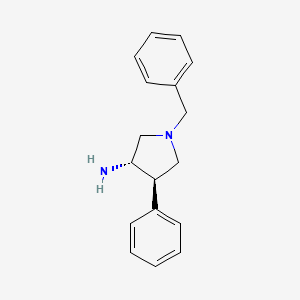

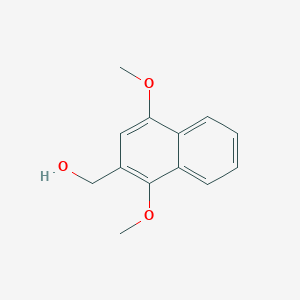

![molecular formula C16H14N2O6 B2747586 N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-nitrobenzamide CAS No. 1170554-00-3](/img/structure/B2747586.png)

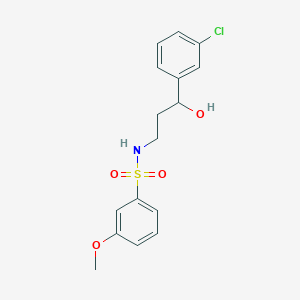

N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-nitrobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of (E)-N′-(benzo[d]dioxol-5-ylmethylene)-4-methyl-benzenesulfonohydrazide was achieved via a simple condensation method using benzo-[d][1,3]-dioxole carbaldehyde, benzenesulfonylhydrazine (BSH), and 4-methyl-benzenesulphonylhydrazine (4-MBSH) in good yield . The synthesized compounds were crystallized in acetone, EtOAc, and EtOH .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various spectroscopic techniques such as 1H-NMR, 13C-NMR, FTIR, and UV-Vis spectroscopy . The crystal structures were analyzed using the single crystal X-ray diffraction method .Chemical Reactions Analysis

While specific chemical reactions involving “N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-nitrobenzamide” are not available, similar compounds have been used in various chemical reactions. For instance, organoselenium compounds incorporating a benzodioxole subunit have been synthesized and characterized .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been studied using various techniques. For instance, the electronic transitions were obtained from UV–Visible spectra, and the HOMO–LUMO energy gap was established .Scientific Research Applications

Synthetic Methodologies and Chemical Transformations

Research on similar compounds highlights the synthetic utility of polynitroaromatic compounds, including the preparation of substituted dibenz[b,f][1,4]oxazepine-11(10H)-ones from trinitrobenzoic acid via nucleophilic displacement of nitro groups. This process is significant for the synthesis of analogues to known antidepressant drugs, showcasing the potential of such chemical transformations in medicinal chemistry (Samet et al., 2005).

Medicinal Chemistry and Drug Design

Nitrobenzamide derivatives have been explored for their medicinal applications. The study of medicinal nitro-compounds and their photo-rearrangement introduces a pathway to novel azo-compounds, demonstrating the versatility of nitrobenzamides in creating pharmacologically active agents (Gunn & Stevens, 1973). Additionally, the exploration of novel nitrobenzamide derivatives for antimycobacterial activity reveals their potential in addressing infectious diseases, with several derivatives displaying significant in vitro antitubercular activity (Wang et al., 2019).

Chemical Biology and Enzyme Inhibition

The role of benzamide derivatives in enhancing unscheduled DNA synthesis in human peripheral lymphocytes after UV irradiation highlights their biochemical significance and potential therapeutic applications in enhancing DNA repair mechanisms (Miwa et al., 1981).

Molecular Electronics

The use of a molecule containing a nitroamine redox center in an electronic device, exhibiting negative differential resistance and a significant on-off peak-to-valley ratio, showcases the potential of nitrobenzamide derivatives in the development of molecular electronic devices (Chen et al., 1999).

Mechanism of Action

Target of Action

Compounds with similar structures have been reported to exhibit activity against various cancer cell lines .

Mode of Action

Related compounds have been shown to cause cell cycle arrest and induce apoptosis in cancer cells . This suggests that N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-nitrobenzamide might interact with its targets in a similar manner, leading to changes in cell cycle progression and survival.

Biochemical Pathways

Given the potential anticancer activity, it is plausible that the compound could impact pathways related to cell cycle regulation and apoptosis .

Result of Action

Based on the reported effects of similar compounds, it may induce changes in cell cycle progression and promote apoptosis in cancer cells .

properties

IUPAC Name |

N-[2-(1,3-benzodioxol-5-yloxy)ethyl]-2-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O6/c19-16(12-3-1-2-4-13(12)18(20)21)17-7-8-22-11-5-6-14-15(9-11)24-10-23-14/h1-6,9H,7-8,10H2,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BETRQRWYJGIPFF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)OCCNC(=O)C3=CC=CC=C3[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

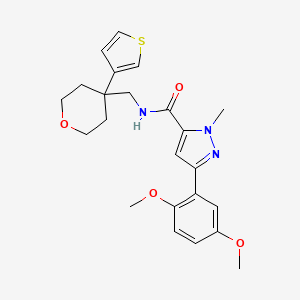

![2-{[1-(isoquinoline-1-carbonyl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2747504.png)

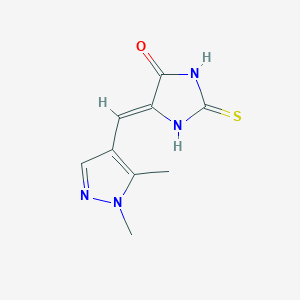

![4-methoxy-N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2747506.png)

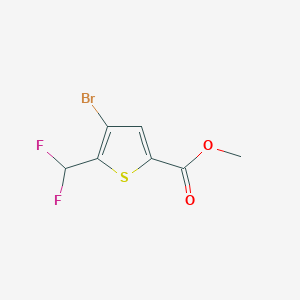

![3-[(3-Chlorophenyl)methoxy]-1-benzothiophene-2-carbonitrile](/img/structure/B2747518.png)

![1-(4-acetyl-3,5-dimethyl-1H-pyrrol-2-yl)-1-oxopropan-2-yl 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoate](/img/structure/B2747525.png)